molecular formula C11H10N4O3 B10948444 N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B10948444
M. Wt: 246.22 g/mol
InChI Key: ACWSWBDLXQFIMG-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a nitrobenzamide moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle large volumes of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, bases (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzamide.

    Substitution: N-(1-methyl-1H-pyrazol-3-yl)-4-substituted benzamides.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its pyrazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Biology: The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been evaluated for its inhibitory activity against kinases, which play a crucial role in cell signaling and cancer progression.

    Materials Science: The compound’s unique structure and electronic properties make it a candidate for the development of new materials with specific optical or electronic properties. It has been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The nitrobenzamide moiety can also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-3-yl)-N’-phenylurea: This compound shares the pyrazole moiety with N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide but has a phenylurea group instead of a nitrobenzamide group.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound contains a similar pyrazole ring but has a different substitution pattern and additional functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in medicinal chemistry, biology, and materials science.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C11H10N4O3/c1-14-7-6-10(13-14)12-11(16)8-2-4-9(5-3-8)15(17)18/h2-7H,1H3,(H,12,13,16)

InChI Key

ACWSWBDLXQFIMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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